molecular formula C21H20N2O2 B2699986 N-mesityl-3-(pyridin-2-yloxy)benzamide CAS No. 1797017-64-1

N-mesityl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2699986
CAS No.: 1797017-64-1
M. Wt: 332.403
InChI Key: MCALBUWXHLFXAA-UHFFFAOYSA-N
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Description

N-mesityl-3-(pyridin-2-yloxy)benzamide is an organic compound that features a mesityl group attached to a benzamide structure, with a pyridin-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 3-(pyridin-2-yloxy)benzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

N-mesityl-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-mesityl-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group and pyridin-2-yloxy moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)benzamide
  • N-(5-chloropyridin-2-yl)benzamide
  • 1,3-bis(4-mesityl-pyridin-2-yl)-4,6-difluoro-benzene

Uniqueness

N-mesityl-3-(pyridin-2-yloxy)benzamide is unique due to the presence of both the mesityl group and the pyridin-2-yloxy substituent, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-14-11-15(2)20(16(3)12-14)23-21(24)17-7-6-8-18(13-17)25-19-9-4-5-10-22-19/h4-13H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCALBUWXHLFXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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